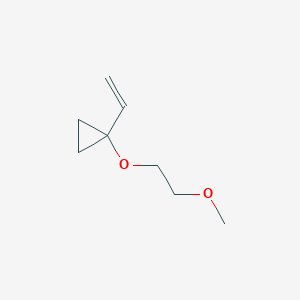

1-(2-Methoxyethoxy)-1-vinylcyclopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-1-(2-methoxyethoxy)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(4-5-8)10-7-6-9-2/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPAIQJWAOJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1(CC1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461849 | |

| Record name | 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278603-80-8 | |

| Record name | 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxyethoxy)-1-vinylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methoxyethoxy)-1-vinylcyclopropane CAS 278603-80-8 properties

An In-Depth Technical Guide to 1-(2-Methoxyethoxy)-1-vinylcyclopropane (CAS 278603-80-8)

Abstract

This compound is a substituted vinylcyclopropane (VCP) that serves as a potent and versatile building block in modern organic synthesis. Its unique structural motif, combining a strained three-membered ring with a vinyl group and an electron-donating alkoxy substituent, pre-disposes it to a range of powerful chemical transformations. This guide provides a comprehensive technical overview of its core physicochemical properties, fundamental reactivity—most notably the vinylcyclopropane-cyclopentene rearrangement—and its applications in constructing complex molecular architectures, particularly through transition-metal-catalyzed cycloadditions. We will explore the mechanistic underpinnings of its reactivity, propose synthetic and analytical protocols, and provide essential safety and handling information for laboratory professionals.

Introduction: The Strategic Value of the Vinylcyclopropane Motif

Vinylcyclopropanes (VCPs) are among the most valuable three-carbon synthons available to synthetic chemists. The inherent ring strain of the cyclopropane ring (approx. 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, while the adjacent vinyl group offers a conjugated π-system that can participate in and direct these transformations. This combination enables a diverse array of reactions, including rearrangements and cycloadditions, that are often difficult to achieve with other substrates.[1][2]

The thermal vinylcyclopropane-cyclopentene rearrangement, first reported in 1959, is a cornerstone of this reactivity, providing a robust method for the synthesis of five-membered rings.[3] The introduction of substituents onto the VCP scaffold profoundly influences the mechanism and conditions required for these transformations. This compound belongs to a privileged class of donor-substituted VCPs. The oxygen atom at the C1 position significantly lowers the activation energy for rearrangement compared to the parent hydrocarbon, allowing the reaction to proceed under much milder thermal conditions.[4][5] Furthermore, this substitution pattern is ideal for engaging with transition metals to generate reactive intermediates for a host of cycloaddition reactions.[6]

This document serves as a technical primer for researchers and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific research chemical is not widely published, its fundamental properties can be tabulated from available sources and its spectroscopic characteristics can be predicted based on its structure.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 278603-80-8 | [7] |

| Molecular Formula | C₈H₁₄O₂ | [7][8] |

| Molecular Weight | 142.20 g/mol | [7][8] |

| Appearance | Expected to be a liquid | Inferred |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene) | Inferred |

Expected Analytical Characterization

A robust analytical profile is essential for verifying the identity and purity of the reagent.

-

¹H NMR (CDCl₃, 400 MHz):

-

Vinyl Group: Three distinct signals between δ 5.0-6.0 ppm (1H, dd, -CH=), δ 4.8-5.2 ppm (2H, m, =CH₂).

-

Methoxyethoxy Group: A singlet at ~δ 3.4 ppm (3H, s, -OCH₃), and two triplets between δ 3.5-3.8 ppm (4H, -OCH₂CH₂O-).

-

Cyclopropane Ring: Complex multiplets in the upfield region, typically δ 0.5-1.5 ppm (4H). The geminal alkoxy group will influence the specific shifts.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Vinyl Group: Signals at ~δ 140 ppm (-CH=) and ~δ 112 ppm (=CH₂).

-

Quaternary Cyclopropane Carbon: A key signal at ~δ 60-70 ppm (C-O).

-

Methoxyethoxy Group: Signals at ~δ 70-75 ppm (-OCH₂-), ~δ 60-65 ppm (-CH₂O-) and ~δ 59 ppm (-OCH₃).

-

Cyclopropane CH₂: Signals in the upfield region, ~δ 10-25 ppm.

-

-

Infrared (IR) Spectroscopy (neat):

-

C=C stretch (vinyl) at ~1640 cm⁻¹.

-

C-O-C stretch (ether) at ~1100-1150 cm⁻¹.

-

sp² C-H stretch (vinyl) just above 3000 cm⁻¹.

-

sp³ C-H stretch (alkyl) just below 3000 cm⁻¹.

-

Core Reactivity: The Vinylcyclopropane-Cyclopentene Rearrangement

The defining reaction of VCPs is their thermal rearrangement to cyclopentenes. This process provides a powerful and often stereoselective route to five-membered carbocycles.

Mechanistic Causality: Concerted vs. Diradical Pathways

The vinylcyclopropane rearrangement is a classic example of a reaction that exists on a mechanistic continuum between a concerted pericyclic process and a stepwise, diradical pathway.[9][10]

-

Concerted[10][11]-Sigmatropic Shift: Governed by Woodward-Hoffmann rules, this pathway involves a symmetry-allowed suprafacial migration of the C1-C2 cyclopropane bond across the vinyl π-system.[11] Frontier Molecular Orbital (FMO) theory rationalizes this as an interaction between the HOMO of the allyl system and the LUMO of the breaking cyclopropane σ-bond.[11] This pathway generally leads to a high degree of stereoselectivity.

-

Stepwise Diradical Mechanism: This pathway begins with the homolytic cleavage of the weakest bond in the cyclopropane ring (C1-C2) to form an allyl-stabilized 1,5-diradical intermediate. This diradical can then undergo conformational changes and subsequent ring closure to form the cyclopentene product. This mechanism often results in stereochemical scrambling and the formation of multiple stereoisomers.[9][10]

The operative mechanism is highly dependent on the substitution pattern of the VCP. For the parent vinylcyclopropane, the reaction requires very high temperatures (325–500 °C), and the mechanism is ambiguous, showing characteristics of both pathways.[9][11]

The Role of the 1-(2-Methoxyethoxy) Substituent

The presence of the oxygen-based substituent at the C1 position of this compound is critical. This electron-donating group dramatically accelerates the rearrangement, allowing it to proceed at significantly lower temperatures (typically 180-250 °C) compared to unsubstituted VCPs.[4][5]

Causality: The alkoxy group stabilizes the transition state of the reaction, regardless of the precise mechanism.

-

In a diradical pathway , the oxygen atom can stabilize the adjacent radical center through resonance (capto-dative effect).

-

In a concerted pathway , it lowers the energy of the transition state by stabilizing the partial positive charge that develops at the migrating carbon.

This acceleration makes the rearrangement a more practical and synthetically useful transformation for functionalized substrates.

Workflow: Thermal Rearrangement Protocol

The following diagram and protocol outline the expected transformation of the title compound.

Caption: Proposed thermal vinylcyclopropane-cyclopentene rearrangement.

Experimental Protocol:

-

Setup: To a flame-dried Schlenk tube containing a stir bar, add this compound (1.0 eq).

-

Solvent: Add a high-boiling, inert solvent such as toluene or o-xylene to create a 0.1 M solution.

-

Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Heating: Immerse the sealed tube in a pre-heated oil bath at 220 °C.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the 1-(2-Methoxyethoxy)cyclopent-2-ene product.

Applications in Transition-Metal-Catalyzed Cycloadditions

While thermal rearrangements are powerful, transition-metal catalysis offers a milder and often more versatile strategy for harnessing the reactivity of VCPs. Metals such as Rhodium (Rh), Palladium (Pd), and Nickel (Ni) can catalyze a variety of cycloaddition reactions.[2][6][12]

The general mechanism involves the oxidative addition of the strained C-C bond of the cyclopropane to a low-valent metal center (e.g., Rh(I)), forming a metallacyclohexene intermediate. This species can be represented as a zwitterionic π-allyl metal complex, which acts as a five-carbon building block for subsequent reactions.[2][6]

Rhodium-Catalyzed [3+2] Cycloaddition

A particularly powerful application is the Rh(I)-catalyzed intramolecular [3+2] cycloaddition, where the VCP is tethered to an alkene or alkyne.[6] For an intermolecular example using this compound, the VCP can react with a 2π component like an alkyne to form a cyclopentene ring.

Caption: Workflow for a Rh(I)-catalyzed [3+2] cycloaddition.

Experimental Protocol: [3+2] Cycloaddition with an Alkyne

This protocol is a representative example based on established methodologies.[6]

-

Catalyst Preparation: In a glovebox, add the Rh(I) catalyst (e.g., [Rh(CO)₂Cl]₂, 2.5 mol%) and a suitable ligand (e.g., PPh₃, 10 mol%) to a dry reaction vessel.

-

Reagent Addition: Add this compound (1.2 eq) and the alkyne (e.g., dimethyl acetylenedicarboxylate, 1.0 eq).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane).

-

Reaction: Seal the vessel, remove from the glovebox, and heat to 80-110 °C.

-

Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to isolate the functionalized cyclopentene product.

Proposed Synthesis

While not commercially available in bulk, a plausible laboratory synthesis can be designed based on standard cyclopropanation chemistry. A likely route involves the Simmons-Smith cyclopropanation of a corresponding 1,3-diene.

Caption: Plausible synthesis via Simmons-Smith reaction.

The starting diene could be prepared from crotonaldehyde and 2-methoxyethanol via acetal formation and subsequent elimination. The Simmons-Smith reaction involves the formation of a zinc carbenoid (IZnCH₂I) which adds to the less hindered double bond of the diene to form the desired vinylcyclopropane.[13]

Safety and Handling

As a research chemical, this compound lacks extensive toxicological data. However, its classification as a "Dangerous Good for transport" by suppliers necessitates careful handling.[7][14]

| Hazard Category | Precautionary Measures |

| Health Hazards | May cause skin, eye, and respiratory irritation.[15] Handle in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). |

| Fire Hazards | Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[16][17] |

| Reactivity | Stable under normal conditions. The strained ring can open under high heat or with certain catalysts.[18] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential for constructing complex carbocyclic systems. Its core utility stems from the vinylcyclopropane-cyclopentene rearrangement, which is greatly facilitated by the C1-alkoxy substituent, allowing for practical access to functionalized cyclopentenes. Furthermore, its structure is well-suited for engaging in transition-metal-catalyzed cycloadditions, providing mild and versatile pathways to diverse molecular scaffolds. For the synthetic chemist, this reagent represents a powerful tool for strategic bond formation and the rapid generation of molecular complexity.

References

- Grokipedia. Vinylcyclopropane rearrangement.

- Singleton, D. A., et al. (2003). The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society.

- Gajewski, J. J. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews.

- T. T., T. (1988). Vinylcyclopropane Rearrangements. Chemical Society Reviews.

- Yamabe, S. (2003). Mechanism of the Vinylcyclopropane−Cyclopentene Rearrangement Studied by Quasiclassical Direct Dynamics. Journal of Organic Chemistry.

- Eastern Technologies, Inc. (2015).

-

Sun Chemical. (2022). Safety data sheet 70GH325253 Additive X PET/ PA. [Link]

- National Institute of Standards and Technology. (2017).

- Santa Cruz Biotechnology, Inc. This compound | CAS 278603-80-8.

- Fisher Scientific. (2012).

- Santa Cruz Biotechnology, Inc. This compound | CAS 278603-80-8.

- MilliporeSigma. (2024).

- Wikipedia. Vinylcyclopropane rearrangement.

- de la Torre, M. C., & Sierra, M. A. (2004). Synthetic applications of vinyl cyclopropane opening. Organic & Biomolecular Chemistry.

- Santa Cruz Biotechnology, Inc. This compound | CAS 278603-80-8.

- Santa Cruz Biotechnology, Inc. This compound | CAS 278603-80-8.

- Morandi, B., et al. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals.

- Hudlicky, T., & Reed, J. W. (2004). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions.

- Zhang, J., et al. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry.

- Wang, Z., et al. (2025). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv.

- Donaldson, W. A. (2001).

- De Nanteuil, F., & Waser, J. (2014). Reactivity of donor‐acceptor (vinyl)cyclopropane and our divergent strategies toward skipped dienes and cyclopentenes. Israel Journal of Chemistry.

- Organic Chemistry Portal. Synthesis of cyclopropanes.

- de la Torre, M. C., & Sierra, M. A. (2014). Synthetic applications of vinyl cyclopropane opening. SciSpace.

Sources

- 1. Synthetic applications of vinyl cyclopropane opening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Vinylcyclopropane rearrangements - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 6. chem.pku.edu.cn [chem.pku.edu.cn]

- 7. This compound | CAS 278603-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Dynamic stereomutation of vinylcyclopropanes with metalloradicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclopropane synthesis [organic-chemistry.org]

- 14. scbt.com [scbt.com]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. leap.epa.ie [leap.epa.ie]

- 17. fishersci.com [fishersci.com]

- 18. tsapps.nist.gov [tsapps.nist.gov]

Strategic Utilization of Vinylcyclopropanes: 5-Carbon Synthons for Cycloheptene Synthesis

Executive Summary: The "Spring-Loaded" 5-Carbon Synthon

In the architecture of complex drug scaffolds, seven-membered rings (cycloheptenes and cycloheptadienes) present a thermodynamic challenge due to transannular strain and unfavorable entropy of formation. Vinylcyclopropanes (VCPs) offer a sophisticated solution to this problem.[1] By acting as "spring-loaded" 5-carbon synthons , VCPs utilize the release of ring strain (~27 kcal/mol) to drive the formation of seven-membered rings.

This guide details the two primary mechanistic manifolds for utilizing VCPs:

-

Transition-Metal Catalyzed [5+2] Cycloaddition: The dominant methodology for converging a VCP (5C) and a

-system (2C) into a cycloheptene. -

Divinylcyclopropane-Cope Rearrangement (DVCPR): A concerted [3,3]-sigmatropic shift utilized for 1,4-cycloheptadienes.

The Mechanistic Paradigm: Rh(I)-Catalyzed [5+2] Cycloaddition[2][3][4]

Since the seminal reports by Wender and colleagues, the Rh(I)-catalyzed [5+2] cycloaddition has become the gold standard for accessing 5,7- and 6,7-fused ring systems. Unlike thermal rearrangements which often require prohibitive temperatures (>200 °C), Rh(I) catalysis allows this transformation to proceed at mild temperatures (RT to 80 °C) by altering the reaction coordinate.

The Catalytic Cycle

The reaction does not proceed via a concerted pericyclic mechanism. Instead, it follows a metallacycle-mediated pathway.

Key Mechanistic Steps:

-

Coordination: The Rh(I) species coordinates to the alkene of the VCP and the tethered

-system (alkyne or alkene). -

Oxidative Cyclization: The critical strain-releasing step. The cyclopropane bond cleaves, forming a metallacyclopentene (if reacting with alkyne) or metallacyclohexane.

-

Insertion: The 2-carbon component inserts into the Rh-C bond.

-

Reductive Elimination: The 7-membered ring is closed, regenerating the Rh(I) catalyst.

Visualization of the Catalytic Cycle

Figure 1: The Wender [5+2] Catalytic Cycle. Note the critical oxidative cyclization step (Red) where ring strain is leveraged.

Experimental Protocol: Intramolecular [5+2] Cycloaddition

This protocol is validated for the synthesis of 5,7-fused hydroazulene skeletons, a common motif in terpene synthesis (e.g., dictamnol).

Reagents & Equipment

-

Substrate: 1-(But-3-ynyl)-2-vinylcyclopropane (tethered alkyne-VCP).

-

Catalyst:

(Chlorodicarbonylrhodium(I) dimer).[2] Note: This catalyst is often superior to Wilkinson's catalyst for sterically demanding substrates due to the smaller CO ligands. -

Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous, degassed).

-

Vessel: Heavy-walled pressure tube (Ace Glass) with a Teflon screw cap.

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk Line):

-

Flame-dry a pressure tube and cool under a stream of Argon.

-

Add the VCP substrate (1.0 equiv, e.g., 0.5 mmol) and dissolve in degassed DCE to reach a concentration of 0.01 M to 0.05 M .

-

Critical Insight: High dilution favors the intramolecular pathway over intermolecular oligomerization.

-

-

Catalyst Addition:

-

Add

(0.5 - 5 mol%).[3] For difficult substrates, 5 mol% is standard. -

Optional: If the reaction is sluggish, add a phosphine ligand like

(1.1 equiv relative to Rh) to modify the metal's electronics, though CO-dimer often works best alone.

-

-

Reaction:

-

Seal the tube tightly.

-

Heat to 80 °C in an oil bath. Monitor via TLC or GC-MS.

-

Timeframe: Reactions typically reach completion in 2–12 hours.

-

-

Workup:

-

Cool to room temperature.

-

Filter the mixture through a short pad of silica gel (eluting with Et2O) to remove the Rh residue.

-

Concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography.

-

Self-Validation: The product should show the disappearance of cyclopropane protons (0.5–1.0 ppm) and the appearance of cycloheptene olefinic signals in

H NMR.

-

Alternative Manifold: Divinylcyclopropane-Cope Rearrangement (DVCPR)

While the Rh-catalyzed route is versatile, the DVCPR is a powerful metal-free alternative (or metal-promoted) for synthesizing 1,4-cycloheptadienes.

The Stereochemical Gatekeeper

The DVCPR is a [3,3]-sigmatropic rearrangement. It requires the two vinyl groups to be cis on the cyclopropane ring to access the boat-like transition state.

-

cis-VCPs: Rearrange spontaneously (often below 0 °C).

-

trans-VCPs: Require heating (>150 °C) to isomerize to cis via a diradical intermediate, or the use of a catalyst (Rh, Au) to lower the activation energy.

Comparative Analysis: Rh-Catalyzed [5+2] vs. DVCPR

| Feature | Rh-Catalyzed [5+2] | Divinylcyclopropane-Cope (DVCPR) |

| Mechanism | Organometallic (Stepwise) | Pericyclic (Concerted) |

| Substrates | VCP + Alkyne/Alkene | 1,2-Divinylcyclopropane |

| Product | Cycloheptene / Cycloheptadiene | 1,4-Cycloheptadiene |

| Atom Economy | 100% | 100% |

| Stereocontrol | Catalyst/Ligand controlled | Substrate geometry controlled |

| Key Limitation | Catalyst cost; O2 sensitivity | Requirement for cis-geometry |

Synthesis of the VCP Precursor

You cannot utilize the 5-carbon synthon if you cannot synthesize the VCP moiety efficiently. The most robust method for drug discovery applications is the Rh-Carbenoid Cyclopropanation .

Workflow for VCP Synthesis

This method allows for high enantioselectivity using Davies' chiral dirhodium catalysts.

Figure 2: Modular assembly of VCPs via Rh(II) carbenoid chemistry.

Protocol Highlight:

React a vinyldiazoacetate with a diene in the presence of

References

-

Wender, P. A., Takahashi, H., & Witulski, B. (1995). Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes: A homolog of the Diels-Alder reaction for the synthesis of seven-membered rings.[4] Journal of the American Chemical Society.[5][6] Link

-

Wender, P. A., Gamber, G. G., & Williams, T. J. (2007). Rhodium-catalyzed [5+2] cycloadditions of allenes and vinylcyclopropanes: Asymmetric total synthesis of (+)-dictamnol. Angewandte Chemie International Edition. Link

-

Davies, H. M. L. (1999).[7] Dirhodium Tetra(N-arylsulfonylprolinates) as Chiral Catalysts for Asymmetric Intermolecular Carbenoid Reactions. Aldrichimica Acta. Link

-

Trost, B. M., & Toste, F. D. (2000). Ruthenium-Catalyzed [5+2] Cycloadditions.[8][3][2][9][10] Journal of the American Chemical Society.[5][6] Link

-

Vogel, E. (1960).[11] The Divinylcyclopropane-Cycloheptadiene Rearrangement.[7][10][11][12][13] Angewandte Chemie. Link

Sources

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]

- 13. Aromatic Cope Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Donor-Acceptor Vinylcyclopropanes (D-A VCPs) in Pharmacophore Synthesis

Executive Summary: The "Spring-Loaded" Scaffold

In the landscape of modern drug discovery, Donor-Acceptor substituted Vinylcyclopropanes (D-A VCPs) represent a premier class of "spring-loaded" building blocks. Unlike unstrained alkyl chains, these molecules possess approximately 27 kcal/mol of ring strain energy . When substituted vicinally with an electron-donating group (the vinyl moiety, serving as a π-donor or handle for transition metals) and electron-withdrawing groups (acceptors like esters, nitriles, or sulfones), the cyclopropane bond becomes hyper-labile.

This guide details the operational mechanics of D-A VCPs, moving beyond basic theory to practical application in the synthesis of five-membered heterocycles (tetrahydrofurans, pyrrolidines) and carbocycles (cyclopentanes)—motifs ubiquitous in alkaloids and bioactive small molecules.

Mechanistic Foundation: The Zwitterionic Pivot

The utility of D-A VCPs rests on their ability to undergo ring opening under mild catalytic conditions to generate a 1,3-zwitterionic intermediate (1,3-dipole) . The reactivity profile is divergent based on the catalyst employed:

-

Transition Metal Catalysis (Pd, Ni): Operates via oxidative addition into the C-C bond adjacent to the vinyl group, forming a π-allyl metal complex . This retains stereochemical information via a double-inversion mechanism.

-

Lewis Acid Catalysis (Sn, Sc, Ga): Activates the acceptor groups, polarizing the C-C bond until heterolytic cleavage occurs, generating a carbocation stabilized by the donor and an enolate stabilized by the acceptor.

Diagram 1: Divergent Activation Pathways

The following diagram illustrates the "decision tree" for D-A VCP reactivity, determining whether the system behaves as a 1,3-dipole or undergoes rearrangement.

[1][2]

Synthesis of the Building Block

Before application, the VCP core must be synthesized. The industry-standard method involves the alkylation of malonates with trans-1,4-dihalobutenes.

Protocol A: Synthesis of Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate

Rationale: This protocol utilizes a double nucleophilic substitution (SN2 followed by intramolecular SN2). The use of trans-1,4-dichlorobutene is critical; the cis isomer leads to significant formation of the cyclopentene byproduct via direct cyclization, which is difficult to separate.

Materials:

-

Dimethyl malonate (1.0 equiv)[1]

-

trans-1,4-Dichlorobutene (1.0 equiv)

-

Sodium methoxide (2.1 equiv)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Alkoxide Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve Sodium metal (or use commercial NaOMe solution) in anhydrous Methanol. Control: Exothermic reaction; maintain temp < 50°C.

-

Malonate Activation: Add Dimethyl malonate dropwise to the base at 0°C. Stir for 30 min to generate the sodiomalonate species.

-

Alkylation: Add trans-1,4-dichlorobutene dropwise. Critical: The addition rate must be slow to prevent oligomerization.

-

Cyclization: Warm to reflux (65°C) for 4–6 hours. The second displacement (ring closure) is slower than the initial alkylation.

-

Workup: Quench with saturated NH4Cl. Extract with Et2O. Wash organic layer with brine.

-

Purification: Distillation under reduced pressure is preferred over column chromatography for multigram scales.

-

Target: Colorless oil.

-

Yield Expectations: 70–85%.

-

Application: Palladium-Catalyzed [3+2] Cycloaddition

This is the "workhorse" reaction for D-A VCPs, utilized to synthesize chiral tetrahydrofurans (THF) and pyrrolidines.

Reaction Scope and Partner Selection

| Dipolarophile (Trap) | Product Scaffold | Key Interaction |

| Aldehydes (R-CHO) | Tetrahydrofurans | O-attack on π-allyl (hard/soft match) |

| Imines (R-CH=N-Ts) | Pyrrolidines | N-attack on π-allyl |

| Michael Acceptors | Cyclopentanes | C-attack (requires specific ligands) |

| Isocyanates | Lactams | N/O-attack |

Protocol B: Synthesis of Tetrahydrofurans (Trost Protocol)

Reference: Based on methodologies established by Trost et al. (See Ref 1, 2).

Reagents:

-

D-A VCP (1.0 equiv)

-

Aldehyde (1.2 equiv) - Note: Electron-deficient aldehydes react faster.

-

Catalyst: Pd2(dba)3·CHCl3 (1–2 mol%)

-

Ligand: P(O-iPr)3 (Triisopropyl phosphite) (10–20 mol%)

-

Solvent: Toluene or THF (degassed)

Workflow:

-

Catalyst Activation: In a glovebox or under strict Argon line, mix Pd2(dba)3 and P(O-iPr)3 in degassed solvent. Stir for 15 min at RT. The solution should turn from dark purple/red to a lighter yellow/orange, indicating ligand exchange and formation of the active Pd(0) species.

-

Why Phosphites? Phosphites are stronger

-acids than phosphines, stabilizing the electron-rich Pd(0) and facilitating the nucleophilic attack on the intermediate.

-

-

Substrate Addition: Add the D-A VCP and the Aldehyde to the catalyst mixture.

-

Reaction: Stir at Ambient Temperature (25°C).

-

Monitoring: Monitor by TLC.[2] VCPs stain typically with KMnO4 (alkene).

-

Time: 1–12 hours depending on aldehyde electronics.

-

-

Workup: Filter through a short pad of silica gel to remove Palladium. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Diagram 2: The Catalytic Cycle (Pd-Catalyzed [3+2])

This diagram elucidates the stereochemical retention mechanism. The Pd opens the ring with inversion, and the nucleophile attacks with inversion, resulting in net retention (or specific diastereoselectivity based on the dipole conformation).

[5][6]

Troubleshooting & Optimization

When applying these building blocks, common failure modes include:

-

No Reaction (Pd Path):

-

Cause: Oxidation of Pd(0) or insufficient ligand concentration.

-

Fix: Ensure solvents are freeze-pump-thaw degassed. Increase Phosphite ligand ratio (up to 8:1 L:Pd).

-

-

Polymerization (Lewis Acid Path):

-

Cause: "Hard" Lewis acids (e.g., TiCl4) can trigger cationic polymerization of the vinyl group.

-

Fix: Switch to "Softer" or lanthanide Lewis acids like Sc(OTf)3 or Yb(OTf)3 which coordinate the esters without attacking the alkene.

-

-

Regioselectivity Issues:

-

In ring-opening additions (e.g., with alcohols), competition exists between 1,5-addition (attack at the vinyl terminus) and 1,7-addition.[3]

-

Control: Bulky ligands on Pd favor attack at the less hindered position.

-

References

-

Trost, B. M., Morris, P. J., & Sprague, S. J. (2012).[4] Palladium-catalyzed diastereo- and enantioselective formal [3 + 2]-cycloadditions of substituted vinylcyclopropanes.[4][5] Journal of the American Chemical Society, 134(42), 17823–17831.[4] Link

-

Trost, B. M., & Maruniak, A. (2018). Synthetic Applications of Donor–Acceptor Cyclopropanes. Chemical Reviews, 118(17), 8656–8689. Link

-

Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from donor–acceptor cyclopropanes.[6][2][3][7][8][9] Organic & Biomolecular Chemistry, 13(3), 655–671. Link

-

Werz, D. B. (2015). Donor–Acceptor Cyclopropanes: Versatile Building Blocks in Organic Synthesis.[6][2][8][9][10] The Chemical Record, 15(4), 627–641. Link

-

Matsuoka, S., Numata, K., & Suzuki, M. (2015). Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane.[3][11] Chemistry Letters, 44(11), 1532–1534. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Palladium-catalyzed diastereo- and enantioselective formal [3 + 2]-cycloadditions of substituted vinylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 11. pure.nitech.ac.jp [pure.nitech.ac.jp]

Technical Guide: Stability and Orthogonality of Methoxyethoxymethyl (MEM) Ethers in Vinylcyclopropane (VCP) Scaffolds

Part 1: Executive Summary & Core Directive

The Paradox of Stability: In the synthesis of complex pharmaceutical intermediates, the Vinylcyclopropane (VCP) moiety represents a high-energy, reactive functional group often utilized for its ability to undergo strain-release transformations (e.g., [3,3]-sigmatropic rearrangements). However, its preservation during multi-step synthesis requires protecting groups that are robust enough to survive diverse conditions yet labile enough to be removed without triggering the premature ring-opening or rearrangement of the VCP.

The 2-Methoxyethoxymethyl (MEM) ether is a premier choice for this application due to its unique "chelation-assisted" stability profile. Unlike simple benzyl or methyl ethers, the MEM group’s oxygen backbone allows for bidentate coordination with Lewis acids.

This guide addresses the critical stability window: How to leverage the robustness of MEM ethers against bases and nucleophiles while navigating their removal in the presence of the acid-sensitive VCP moiety.

Part 2: Chemical Stability Matrix

To design a viable synthetic route, one must understand the orthogonality between the MEM protecting group and the VCP scaffold. The table below summarizes the survival probability of both moieties under standard reaction classes.

Table 1: Comparative Stability Profile (MEM vs. VCP)

| Reagent Class | Specific Reagent | MEM Stability | VCP Stability | Compatibility Verdict |

| Strong Base | Excellent | Excellent | ✅ Safe | |

| Nucleophiles | Grignard, Cuprates | Excellent | Good (unless conjugated) | ✅ Safe |

| Oxidation | Jones, PCC, Swern | Excellent | Moderate (Epoxidation risk) | ⚠️ Monitor |

| Reduction | LiAlH | Excellent | Poor (Ring hydrogenation) | ❌ Avoid H |

| Protic Acid | HCl, H | Poor (Deprotection) | Critical Failure (Ring opening) | ❌ Fatal |

| Lewis Acid | ZnBr | Lability (Deprotection trigger) | Variable (Rearrangement risk) | ⚠️ Optimization Required |

Senior Scientist Note: The "Kill Zone" for this chemistry is acidic deprotection. Standard MEM removal (ZnBr

or TFA) often destroys VCPs. The protocols below focus specifically on bypassing this limitation.

Part 3: Mechanistic Insight & Visualization

The MEM group is not just a steric shield; it is a coordinating ligand . Understanding this coordination is key to selective deprotection. The MEM ether can bind Lewis acids (like Zn

Diagram 1: The Chelation-Assisted Deprotection vs. VCP Destruction

This diagram illustrates the divergent pathways: Controlled MEM removal via chelation vs. catastrophic VCP ring opening.

Caption: Pathway analysis for MEM deprotection in the presence of acid-sensitive VCP groups.

Part 4: Validated Experimental Protocols

The following protocols are designed to maximize VCP survival .

Protocol A: MEM Installation (The Safe Zone)

Context: Installing MEM is base-mediated and poses zero risk to the VCP ring.

-

Reagents: Sodium Hydride (NaH, 60% dispersion), MEM-Chloride (MEM-Cl), THF (anhydrous).

-

Procedure:

-

Cool a solution of the VCP-alcohol (1.0 equiv) in THF to 0°C under Argon.

-

Add NaH (1.5 equiv) portion-wise. Evolution of H

gas will be observed. Stir for 30 min. -

Add MEM-Cl (1.2 equiv) dropwise.

-

Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Carefully add sat. NH

Cl.

-

-

Validation: TLC should show a higher R

spot. VCP ring remains intact (confirm via

Protocol B: Orthogonal Deprotection (The Critical Step)

Context: Removing MEM without opening the VCP ring. We utilize a trans-acetalization strategy rather than direct hydrolysis.

Method: Pyridinium

-

Rationale: PPTS is a weak acid.[1]

-Butanol acts as a solvent and a nucleophile that swaps with the alcohol, driving the equilibrium without generating free water or strong protons that attack the VCP. -

Procedure:

-

Dissolve MEM-VCP substrate (1.0 equiv) in anhydrous

-Butanol (0.1 M). -

Add PPTS (0.5 equiv).

-

Heat to 60°C. Monitor closely by TLC (usually 4–12 hours).

-

Workup: Dilute with EtOAc, wash with sat. NaHCO

(crucial to neutralize immediately).

-

-

Why this works: The bulky

-butyl group prevents nucleophilic attack on the cyclopropane, while the mild acidity is sufficient to activate the acetal oxygen of the MEM group but insufficient to protonate the strained VCP ring.

Protocol C: The Anhydrous Lewis Acid Alternative

Context: If the substrate is heat-sensitive.

Method: ZnBr

-

Procedure:

-

Dissolve substrate in dry CH

Cl -

Add anhydrous ZnBr

(5.0 equiv) at RT. -

Stir for 2–4 hours.

-

Critical Step: Quench with excess Sodium Citrate buffer (pH 6) before extraction.

-

-

Mechanism: Zn

chelates the two oxygens of the MEM group. This coordination assists cleavage. However, ZnBr

Part 5: Troubleshooting & Optimization

Issue 1: VCP Rearrangement Observed

-

Symptom:[1][2][3][4][5][6] NMR shows loss of cyclopropyl protons and appearance of olefinic signals (Cope rearrangement product).

-

Cause: Acid strength too high or temperature too high.

-

Fix: Switch from PPTS/Heat to TiCl

at -78°C (low temp prevents rearrangement) or use CBr

Issue 2: Incomplete Deprotection

-

Symptom:[1][2][3][4][5][6] Starting material remains after 24h.

-

Cause: Steric hindrance around the MEM ether.[2]

-

Fix: Use 2-Chloro-1,3,2-benzodioxaphosphole followed by oxidation. This is a specialized, neutral cleavage method for sterically encumbered ethers.

Part 6: References

-

Corey, E. J., Gras, J. L., & Ulrich, P. (1976).[7] "A New Protecting Group for Hydroxyl Functions: The Methoxyethoxymethyl (MEM) Group." Tetrahedron Letters, 17(11), 809-812.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Specifically Chapter 2: Protection for the Hydroxyl Group).

-

Baldwin, J. E. (1970). "Thermal Rearrangements of Vinylcyclopropanes." Chemical Reviews, 103(4), 1197–1212. (Context on VCP stability limits).

-

Williams, R. M., & Sabol, M. R. (1984). "Mild Deprotection of MEM Ethers Using Pyridinium p-Toluenesulfonate." Tetrahedron Letters, 25(17), 1813-1816.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. pnas.org [pnas.org]

- 7. total-synthesis.com [total-synthesis.com]

Navigating the Rearrangement Frontier: A Comparative Analysis of Siloxy vs. Alkoxy Vinylcyclopropane Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylcyclopropanes (VCPs) are powerful intermediates in organic synthesis, prized for their ability to undergo ring expansion to form five-membered carbocycles—a transformation of significant value in the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2][3] The reactivity of these strained three-membered rings is profoundly influenced by the nature of their substituents. This guide provides a detailed comparative analysis of two of the most synthetically useful classes: siloxy- and alkoxy-substituted vinylcyclopropanes. We will explore the mechanistic nuances, comparative reactivity, and strategic applications of each, offering field-proven insights to guide experimental design and synthetic strategy in drug development and beyond.

Introduction: The Strategic Value of the Vinylcyclopropane-Cyclopentene Rearrangement

The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a cornerstone ring expansion reaction that converts a substituted cyclopropane into a cyclopentene.[1][4] This transformation is driven by the release of the inherent strain energy of the cyclopropane ring, which is typically around 27.5 kcal/mol. The activation energy for the rearrangement of an unsubstituted VCP is approximately 50 kcal/mol, often requiring high temperatures to proceed.[1]

However, the strategic placement of substituents can dramatically alter the energy landscape of this reaction, allowing it to proceed under much milder conditions and with greater control over stereochemistry.[5][6] Oxygen-containing substituents, specifically alkoxy (-OR) and siloxy (-OSiR₃) groups, are particularly effective in this regard. These electron-donating groups can stabilize developing positive charge during the rearrangement, thereby lowering the activation barrier. Understanding the subtle yet significant differences in how alkoxy and siloxy groups modulate VCP reactivity is crucial for any chemist aiming to leverage this powerful transformation. This guide will dissect these differences, providing a clear framework for selecting the optimal substituent for a given synthetic challenge.

Mechanistic Underpinnings: Diradicals, Zwitterions, and the Role of the Oxygen Substituent

The VCP-CP rearrangement can proceed through several mechanistic pathways, primarily debated as either a concerted pericyclic process or a stepwise pathway involving a diradical intermediate.[1][4] The operative mechanism is highly dependent on the substrate and reaction conditions.[1]

-

Diradical Pathway: In many thermal rearrangements, the reaction is thought to proceed via homolytic cleavage of the most substituted C-C bond of the cyclopropane ring to form a more stable diradical intermediate. This intermediate then cyclizes to form the cyclopentene product. This pathway often leads to a mixture of stereoisomers due to the rotational freedom in the diradical intermediate.[4]

-

Concerted[1][5]-Sigmatropic Shift: This pathway is governed by the principles of orbital symmetry (Woodward-Hoffmann rules) and often exhibits a higher degree of stereospecificity.[4]

-

Influence of Donor Groups: The introduction of an electron-donating group (EDG) like an alkoxy or siloxy group on the cyclopropane ring can favor a more polar, zwitterionic pathway, especially under Lewis acidic conditions.[7][8] The oxygen atom can stabilize an adjacent carbocation that forms upon ring opening, significantly accelerating the reaction.

dot graph "VCP_Rearrangement_Mechanisms" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10", color="#5F6368"]; bgcolor="transparent";

subgraph "cluster_main" { label="Vinylcyclopropane-Cyclopentene Rearrangement Pathways"; color="#4285F4"; fontcolor="#4285F4"; fontsize="12";

} } /dot

Figure 1: General mechanistic pathways for the VCP-CP rearrangement.

Reactivity Profile of Alkoxy-Substituted Vinylcyclopropanes

Alkoxy groups are strong, stable electron-donating substituents. Their primary influence on VCP reactivity stems from the ability of the oxygen lone pairs to stabilize an adjacent positive charge through resonance.

Key Characteristics:

-

Reaction Acceleration: Methoxy-substituted vinylcyclopropanes show significantly faster rearrangement rates compared to their unsubstituted counterparts.[1] This acceleration allows the reaction to occur at lower temperatures.

-

Lewis Acid Catalysis: The reactivity of alkoxy VCPs is dramatically enhanced in the presence of Lewis acids (e.g., ZnCl₂, TiCl₄, Sn(OTf)₂).[9][10] The Lewis acid coordinates to the alkoxy oxygen, increasing its electron-donating capacity and strongly favoring a polar, stepwise mechanism through a zwitterionic intermediate. This approach can enable rearrangements at temperatures as low as -78 °C.[1]

-

Stereochemical Control: The well-defined nature of the cationic intermediate in Lewis acid-catalyzed reactions can often lead to high levels of stereocontrol in the resulting cyclopentene product.

-

Synthetic Robustness: The alkoxy group is generally robust and less prone to cleavage under a variety of reaction conditions, making it a reliable substituent for multi-step syntheses.

Experimental Protocol: Lewis Acid-Catalyzed Rearrangement of an Alkoxy-VCP

This protocol is a representative example based on methodologies for Lewis acid-triggered rearrangements.[7][8]

-

Preparation: To a flame-dried, argon-purged flask is added the alkoxy-vinylcyclopropane substrate (1.0 eq) and anhydrous dichloromethane (DCM) (0.1 M). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Catalyst Addition: A solution of Sn(OTf)₂ (0.1 eq) in anhydrous DCM is added dropwise to the cooled substrate solution over 5 minutes.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate.

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentene.

Reactivity Profile of Siloxy-Substituted Vinylcyclopropanes

Siloxy groups, like alkoxy groups, are electron-donating. However, the silicon-oxygen bond introduces unique features that differentiate their reactivity. The Si-O bond is more labile than a C-O bond, and the bulky silyl group can exert significant steric influence.

Key Characteristics:

-

Lower Rearrangement Temperatures: Siloxy VCPs often undergo thermal rearrangement at significantly lower temperatures than their alkoxy counterparts, even without a catalyst. This is attributed to the ability of the silicon atom to stabilize a β-carbocation (the "beta-silicon effect") and the thermodynamic favorability of forming a strong Si-O bond in silyl enol ether products.

-

Generation of Reactive Intermediates: The lability of the Si-O bond allows for unique reaction pathways. Under photoredox conditions, for example, siloxy cyclopropanes can undergo ring-opening to form β-keto radicals, which are valuable intermediates for cascade reactions.[11]

-

Dual Role as Protecting Group and Activator: The siloxy group can act as a protecting group for an alcohol, which is then "unmasked" during the rearrangement to form a silyl enol ether. This product is a versatile synthetic handle for further transformations, such as alkylation, aldol reactions, or conversion to the corresponding ketone.

-

Steric Influence: The size of the silyl group (e.g., -OTMS vs. -OTBS) can be tuned to influence the stereochemical outcome of the rearrangement, providing an additional layer of control.

Experimental Protocol: Thermal Rearrangement of a Siloxy-VCP

This protocol is a representative example for the thermal rearrangement of siloxy-VCPs.

-

Preparation: A solution of the siloxy-vinylcyclopropane (1.0 eq) in a high-boiling, inert solvent such as toluene or xylene (0.05 M) is prepared in a sealed tube or a flask equipped with a reflux condenser under an argon atmosphere.

-

Heating: The solution is heated to the desired temperature (typically ranging from 80 °C to 140 °C) in an oil bath.

-

Reaction Monitoring: The progress of the rearrangement is monitored by gas chromatography (GC) or TLC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification/Isolation: The resulting crude product, typically a silyl enol ether, can often be used directly in the next step. If purification is required, it can be achieved by flash column chromatography on silica gel (often pre-treated with triethylamine to prevent desilylation).

Comparative Analysis: Siloxy vs. Alkoxy VCPs

The choice between a siloxy and an alkoxy substituent is a strategic decision based on the desired reaction conditions, product structure, and subsequent synthetic steps.

| Feature | Alkoxy-Substituted VCPs | Siloxy-Substituted VCPs | Rationale & Causality |

| Typical Conditions | Lewis Acid Catalysis (-78 °C to RT) or High Temp. Thermal (>200 °C) | Mild Thermal (80-140 °C) or Photochemical | Lewis acids strongly activate the alkoxy group. The Si-O bond lability and beta-silicon effect facilitate lower-temperature thermal reactions for siloxy VCPs. |

| Reaction Mechanism | Predominantly Zwitterionic (with Lewis Acid) | Can be Diradical (Thermal) or Radical (Photochemical) | The strong polarization induced by Lewis acid coordination favors a zwitterionic pathway. The weaker Si-O bond is more amenable to homolytic cleavage under thermal or photochemical stimuli. |

| Product Functionality | Ether | Silyl Enol Ether (or Ketone after hydrolysis) | The robust C-O bond is retained. The rearrangement forms a new C=C bond, and the labile Si-O group yields a versatile silyl enol ether. |

| Synthetic Utility | Stable, robust intermediate for multi-step synthesis. | Direct precursor to ketones and enolates for further C-C bond formation. | The stability of the ether is advantageous when it needs to survive multiple steps. The silyl enol ether is a powerful and immediate handle for subsequent functionalization. |

| Cleavage/Removal | Requires harsh conditions (e.g., BBr₃, HBr). | Easily cleaved under mild acidic or fluoride conditions. | The strong C-O bond requires potent reagents for cleavage. The Si-O bond is highly susceptible to fluoride ions or mild acid. |

Strategic Application in Drug Development

The ability to rapidly construct functionalized five-membered rings makes VCP chemistry highly relevant to drug discovery, where cyclopentane and cyclopentene cores are common motifs.[2][12]

-

Alkoxy-VCPs are ideal when a stable ether linkage is desired in the final target or when the synthetic route requires robust conditions that a siloxy group would not survive. The high stereocontrol achievable with Lewis acid catalysis is critical for synthesizing enantiomerically pure drug candidates.

-

Siloxy-VCPs offer a powerful route for the rapid assembly of complex cyclopentanones. A medicinal chemist could use a siloxy-VCP rearrangement to build a core scaffold and then use the resulting silyl enol ether to introduce a variety of side chains, quickly generating a library of analogues for structure-activity relationship (SAR) studies.

dot graph "Workflow_Decision" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="10"]; bgcolor="transparent";

// Node styles node [fontcolor="#202124"]; start [label="Synthetic Target Contains\na Cyclopentene/Cyclopentanone Core", shape="ellipse", fillcolor="#F1F3F4"]; q1 [label="Is a stable ether\nmoiety required in the\nfinal product?", shape="diamond", fillcolor="#FBBC05"]; q2 [label="Is the desired product\na ketone or enolate\nfor further functionalization?", shape="diamond", fillcolor="#FBBC05"]; alkoxy_path [label="Use Alkoxy-VCP\nwith Lewis Acid Catalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; siloxy_path [label="Use Siloxy-VCP\nwith Thermal Rearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_alkoxy [label="Product: Stable Cyclopentenyl Ether", shape="ellipse", fillcolor="#F1F3F4"]; end_siloxy [label="Product: Versatile Silyl Enol Ether", shape="ellipse", fillcolor="#F1F3F4"];

// Edges start -> q1 [color="#5F6368"]; q1 -> alkoxy_path [label="Yes", color="#5F6368"]; q1 -> q2 [label="No", color="#5F6368"]; q2 -> siloxy_path [label="Yes", color="#5F6368"]; alkoxy_path -> end_alkoxy [color="#5F6368"]; siloxy_path -> end_siloxy [color="#5F6368"]; } /dot

Figure 2: Decision workflow for choosing between alkoxy and siloxy VCPs.

Conclusion

Both alkoxy- and siloxy-substituted vinylcyclopropanes are formidable tools in the synthetic chemist's arsenal for the construction of five-membered rings. They are not merely interchangeable electron-donating groups; they offer distinct reactivity profiles that can be strategically exploited. Alkoxy-VCPs, particularly when paired with Lewis acids, provide a robust and stereocontrolled pathway to stable cyclopentenyl ethers. In contrast, siloxy-VCPs offer a milder route to versatile silyl enol ethers, serving as immediate precursors for a wide range of subsequent transformations. A thorough understanding of the causal relationships between substituent choice, reaction conditions, and mechanistic pathways, as detailed in this guide, empowers researchers and drug development professionals to make informed decisions, accelerating the synthesis of complex molecules with precision and efficiency.

References

-

Title: Vinylcyclopropane rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Vinylcyclopropane rearrangement - Grokipedia Source: Grokipedia URL: [Link]

-

Title: On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement Source: PMC (PubMed Central) URL: [Link]

-

Title: Lewis acid-catalyzed rearrangement of multi-substituted arylvinylidenecyclopropanes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Mechanism of the Vinylcyclopropane−Cyclopentene Rearrangement Studied by Quasiclassical Direct Dynamics Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

-

Title: Vinylcyclopropane-Cyclopentene Rearrangement Source: ResearchGate URL: [Link]

-

Title: Lewis Acid Triggered Vinylcyclopropane–Cyclopentene Rearrangement Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Lewis Acid-Triggered Vinylcyclopropane-Cyclopentene Rearrangement Source: ResearchGate URL: [Link]

-

Title: Facile ring opening of siloxy cyclopropanes by photoinduced electron transfer. A new way to β-keto radicals Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes Source: ResearchGate URL: [Link]

-

Title: FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY Source: Bulletin Of High Technology URL: [Link]

-

Title: Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions Source: Accounts of Chemical Research - ACS Publications URL: [Link]

-

Title: Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane Source: Chemistry Letters - Oxford Academic URL: [Link]

-

Title: Carbanion-accelerated vinylcyclopropane rearrangement. Application in a general, stereocontrolled annulation approach to cyclopentene derivatives Source: Journal of the American Chemical Society URL: [Link]

-

Title: Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement Source: ChemRxiv URL: [Link]

-

Title: Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthetic applications of vinyl cyclopropane opening Source: SciSpace URL: [Link]

Sources

- 1. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 2. Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. grokipedia.com [grokipedia.com]

- 5. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Lewis acid-catalyzed rearrangement of multi-substituted arylvinylidenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. bulletin.am [bulletin.am]

Methodological & Application

Application Note: Intramolecular [5+2] Cycloaddition with Tethered Alkynes

Executive Summary

The synthesis of seven-membered rings (cycloheptanoids) has historically been a significant bottleneck in drug discovery due to unfavorable entropic and enthalpic factors associated with medium-sized ring closure. The intramolecular [5+2] cycloaddition offers a powerful solution, converting simple, acyclic precursors into complex bicyclic scaffolds in a single step.

This guide focuses on two dominant methodologies for intramolecular [5+2] cycloadditions utilizing tethered alkynes:

-

Vinylcyclopropane (VCP) Method: The "Wender-type" reaction, ideal for accessing 5-7 fused systems (hydroazulenes).

-

3-Acyloxy-1,4-enyne (ACE) Method: A "Tang-type" reaction involving a formal oxidopyrylium equivalent, excellent for oxygenated scaffolds.

Mechanistic Foundations

Understanding the divergent mechanisms between Rhodium and Ruthenium catalysis, as well as the distinction between VCP and ACE substrates, is critical for troubleshooting selectivity issues.

Vinylcyclopropane (VCP) Pathways

The choice of metal dictates the mechanistic pathway. Rhodium typically initiates via cyclopropane cleavage (or oxidative cyclization involving the alkene), whereas Ruthenium initiates via oxidative cyclization of the enyne prior to cyclopropane involvement.[1]

Figure 1: Divergent mechanistic pathways for Rhodium vs. Ruthenium catalyzed VCP-[5+2] cycloadditions. Rhodium pathways often prioritize strain release (cyclopropane cleavage), while Ruthenium prioritizes enyne interaction.

3-Acyloxy-1,4-enyne (ACE) Pathway

This pathway mimics an oxidopyrylium [5+2] but operates under mild, catalytic conditions. The key step is a 1,2-acyloxy migration that generates a Rh-allyl cation equivalent.

Figure 2: The ACE pathway relies on a 1,2-shift to trigger the reaction, avoiding the need for pre-formed strained rings like cyclopropanes.

Critical Parameters & Optimization Matrix

Success depends on matching the catalyst to the substrate's steric and electronic profile.

Table 1: Catalyst and Solvent Selection Guide

| Parameter | Recommended System | Application Notes |

| Standard VCP | [Rh(CO)2Cl]2 (0.5-5 mol%) | The "Workhorse." Robust, works in DCE or Toluene. Best for simple tethered alkynes. |

| Sterically Hindered VCP | [Rh(cod)Cl]2 + P(C6F5)3 | Electron-deficient phosphines accelerate the reaction by facilitating alkene coordination. |

| Acid-Sensitive VCP | Wilkinson's Catalyst | RhCl(PPh3)3 provides a neutral environment, though often slower than the dimer. |

| ACE Substrates | [Rh(CO)2Cl]2 | Requires CO ligands to stabilize the intermediate. Solvents like DCE/TFE are preferred. |

| Ru-Selectivity | CpRu(MeCN)3PF6 | Use when Rh fails or to invert diastereoselectivity. Requires polar solvents (Acetone/DMF). |

| Concentration | 0.01 M - 0.1 M | Critical: High dilution favors intramolecular cycloaddition over intermolecular oligomerization. |

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed VCP-Alkyne [5+2]

Target: Synthesis of Hydroazulenes (5,7-fused systems)

Reagents:

-

Tethered Alkyne-Vinylcyclopropane (1.0 equiv)

-

[Rh(CO)2Cl]2 (Sigma-Aldrich #206261)

-

Anhydrous Toluene or 1,2-Dichloroethane (DCE)

Workflow:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar under Argon/Nitrogen.

-

Solvent Degassing: Sparge the chosen solvent (Toluene or DCE) with Argon for 15 minutes. Note: Oxygen can oxidize the catalyst to inactive Rh(III) species.

-

Catalyst Stock: Prepare a stock solution of [Rh(CO)2Cl]2 (typically 5 mg/mL) in the degassed solvent inside a glovebox or using strict Schlenk technique.

-

Reaction Assembly:

-

Dissolve the substrate in degassed solvent to a concentration of 0.05 M .

-

Add the catalyst solution (2-5 mol% Rh dimer).

-

-

Execution:

-

Seal the vial.

-

Heat to 80 °C (Toluene) or 60 °C (DCE).

-

Monitor: Check via TLC or GC-MS every 2 hours. The VCP starting material (distinctive vinyl protons) should disappear.

-

-

Work-up:

-

Cool to room temperature.

-

Filter the mixture through a small pad of silica gel (eluting with Et2O) to remove the Rhodium black/residue.

-

Concentrate the filtrate in vacuo.

-

-

Purification: Flash column chromatography. Note: [5+2] adducts are often non-polar; start with 100% Hexanes.

Self-Validation Check:

-

Observation: Reaction turns black/precipitate forms.

-

Diagnosis: Catalyst decomposition (Rh metal aggregation).

-

Fix: Add a ligand like CO (balloon pressure) or P(C6F5)3 to stabilize the active species.

Protocol B: Rhodium-Catalyzed ACE-Alkyne [5+2]

Target: Synthesis of Bicyclo[5.3.0]decane derivatives (Oxygenated)

Reagents:

-

3-Acyloxy-1,4-enyne (ACE) precursor (1.0 equiv)

-

[Rh(CO)2Cl]2 (5 mol%)

-

Anhydrous DCE

Workflow:

-

Substrate Check: Ensure the propargylic ester (acetate or pivalate) is pure. Free propargylic alcohols will not react via this mechanism.

-

Reaction Assembly:

-

In a glovebox/Schlenk line, dissolve ACE substrate in DCE (0.1 M).

-

Add [Rh(CO)2Cl]2 (5 mol%).

-

-

Execution:

-

Work-up:

-

Filter through Celite.

-

Evaporate solvent.

-

Purify via silica gel chromatography.

-

Troubleshooting & Quality Control

| Issue | Root Cause | Corrective Action |

| No Reaction | Catalyst Poisoning | Ensure substrate is free of amines/thiols which bind Rh strongly. |

| Oligomerization | Concentration too high | Dilute reaction to 0.005 M. |

| Isomerization | Beta-Hydride Elimination | Common in substrates with allylic protons. Switch to Trost's Ru-catalyst or add CO atmosphere. |

| Low Conversion | Steric Bulk | If substituents on the alkyne are bulky (e.g., TIPS), increase temperature to 110 °C (Xylenes) or switch to cationic Rh. |

References

-

Wender, P. A. , Takahashi, H., & Witulski, B. (1995). Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes: A new strategy for the synthesis of seven-membered rings. Journal of the American Chemical Society.[4][5][6] Link

-

Trost, B. M. , Toste, F. D., & Shen, H. (2000).[4] Ruthenium-Catalyzed Intramolecular [5 + 2] Cycloadditions.[2][3][6][7][8][9] Journal of the American Chemical Society.[4][5][6] Link

-

Zhuo, C.-X. , Wu, Q., Zhao, Q., Xu, Q.-L., & You, S.-L. (2013). Enantioselective Rhodium-Catalyzed [5+2] Cycloaddition of Allenylcyclopropanes and Alkynes.[3] Journal of the American Chemical Society.[4][5][6] Link

-

Yidong, W. , & Tang, Y. (2009). Rhodium-Catalyzed [5+2] Cycloaddition of 3-Acyloxy-1,4-enynes and Alkynes.[2][3] Journal of the American Chemical Society.[4][5][6] Link

-

Yu, Z.-X. , Wender, P. A., & Houk, K. N. (2004). On the Mechanism of [Rh(CO)2Cl]2-Catalyzed Intermolecular [5 + 2] Reactions between Vinylcyclopropanes and Alkynes. Journal of the American Chemical Society.[4][5][6] Link

-

Mitchell, T. A. (2014). Oxidopyrylium-Alkene [5 + 2] Cycloaddition Conjugate Addition Cascade (C3) Sequences.[10][11] Chemical Communications.[11] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rh-Catalyzed (5+2) Cycloadditions of 3-Acyloxy-1,4-enynes and Alkynes: Computational Study of Mechanism, Reactivity, and Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Total synthesis of (+)-frondosin A. Application of the Ru-catalyzed [5+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. Syntheses of seven-membered rings: ruthenium-catalyzed intramolecular [5+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Investigation of oxidopyrylium–alkene [5+2] cycloaddition conjugate addition cascade (C3) sequences - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Comparative Guide: Ruthenium vs. Rhodium Catalysts for Vinylcyclopropane [5+2] Cycloadditions

Executive Summary

The [5+2] cycloaddition of vinylcyclopropanes (VCPs) is the premier method for accessing seven-membered rings (cycloheptenes), a core scaffold in terpenes (e.g., tremulanes) and bioactive polycycles. While both Rhodium (Rh) and Ruthenium (Ru) catalysts effect this transformation, they operate via fundamentally distinct mechanistic manifolds.

-

Rhodium (Rh-I): The "Gold Standard." Robust, broad substrate scope (alkynes, alkenes, allenes), but expensive and often requires elevated temperatures or CO atmospheres.

-

Ruthenium (Ru-II): The "Cationic Alternative." Offers complementary diastereoselectivity, functions under milder conditions (often RT), and utilizes a distinct metallacycle intermediate, making it effective for substrates where Rh fails or provides poor selectivity.

This guide provides the decision-making framework and validated protocols to select and execute the optimal catalytic system for your specific substrate.

Mechanistic Divergence & Catalyst Selection

Understanding the mechanism is not academic—it dictates your substrate design and troubleshooting strategy.

The Mechanistic Fork

-

Rhodium (Wender Pathway): Typically initiates via oxidative addition into the strained cyclopropane C-C bond or formation of a

-allyl species. The metal "activates" the VCP first.[1] -

Ruthenium (Trost Pathway): Typically initiates via oxidative cyclization of the alkyne and alkene moieties to form a metallacyclopentene before the cyclopropane opens. The metal "activates" the

-systems first.

Mechanistic Visualization

The following diagram illustrates the critical divergence in intermediate species, which drives the observed differences in regioselectivity.

Figure 1: Mechanistic divergence between Rh(I) and Ru(II) pathways. Note that Rh expands the ring early (via VCP opening), while Ru forms a 5-membered metallacycle first.

Catalyst Selection Matrix

Use this table to determine the starting point for your screening campaign.

| Feature | Rhodium (Rh) | Ruthenium (Ru) |

| Standard Precursor | ||

| Oxidation State | Rh(I) | Ru(II) (Cationic) |

| Primary Substrates | VCP-Alkynes, VCP-Alkenes, VCP-Allenes | VCP-Alkynes, VCP-Ynoates |

| Reaction Temp | High ( | Mild (RT - |

| Solvent System | Non-polar (Toluene, DCE) | Polar/Coordinating (Acetone, DMF) |

| Atmosphere | Often requires CO balloon (suppresses decomp) | Inert (Ar/N2) |

| Cost | High ( | Moderate ( |

| Selectivity Note | Favors cis-fused systems.[2][3] Can do [3+2] if VCP acts as 3-C synthon.[2][4] | Complementary diastereoselectivity. Less prone to [3+2]. |

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed [5+2] Cycloaddition (Wender Conditions)

Best for: Difficult substrates requiring thermal activation; VCP-alkenes.

Reagents:

-

Catalyst: Bis(carbonyl)chlororhodium(I) dimer

(CAS: 14523-22-9). -

Solvent: Toluene (anhydrous, deoxygenated) or 1,2-Dichloroethane (DCE).

-

Substrate: VCP-tethered alkyne/alkene.

Procedure:

-

Preparation: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar under vacuum. Backfill with Argon.[5]

-

Solution A (Substrate): Dissolve the VCP substrate (1.0 equiv) in Toluene to achieve a concentration of 0.01 M to 0.05 M .

-

Note: High dilution favors intramolecular cycloaddition over intermolecular oligomerization.

-

-

Catalyst Addition: Add

(5 mol% relative to dimer, 10 mol% Rh).-

Optimization: If the reaction is sluggish, add a CO atmosphere (balloon) to stabilize the active species, or use a lipophilic phosphine ligand if indicated.

-

-

Reaction: Seal the vessel. Heat to 80–110 °C in an oil bath. Monitor by TLC/LCMS.

-

Typical Time: 2 to 24 hours.

-

-

Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel (eluting with Et2O) to remove the metal. Concentrate in vacuo.

-

Purification: Flash column chromatography.

Critical Control Point: Rh(I) species are sensitive to oxidation. Ensure rigorous deoxygenation of solvents (freeze-pump-thaw is recommended for scale-up).

Protocol B: Ruthenium-Catalyzed [5+2] Cycloaddition (Trost Conditions)

Best for: Temperature-sensitive substrates; achieving complementary stereochemistry.

Reagents:

-

Catalyst: (Cyclopentadienyl)tris(acetonitrile)ruthenium(II) hexafluorophosphate

(CAS: 80049-61-2). -

Solvent: Acetone (HPLC grade, degassed) or DMF.

-

Substrate: VCP-tethered alkyne.

Procedure:

-

Preparation: Flame-dry a round-bottom flask under Argon.

-

Catalyst Solution: Weigh

(10 mol%) in a glovebox or under rapid Argon flow. Dissolve in Acetone.-

Why Acetone? Acetone facilitates the dissociation of the labile MeCN ligands, opening coordination sites for the substrate.

-

-

Substrate Addition: Add the VCP substrate (1.0 equiv) to the catalyst solution. Target concentration: 0.1 M .

-

Note: Ru reactions often tolerate higher concentrations than Rh.

-

-

Reaction: Stir at Room Temperature . If no conversion after 4 hours, warm to 40–60 °C.

-

Workup: Concentrate the reaction mixture directly (Acetone removal).

-

Purification: The residue is often a dark oil. Dissolve in minimal DCM and purify via flash chromatography.

Self-Validating Check: The Ru catalyst is yellow/orange. If the solution turns black/precipitates immediately upon substrate addition, the catalyst may have decomposed (check solvent dryness).

Workflow & Troubleshooting Guide

The following logic flow helps you navigate common experimental failures.

Figure 2: Decision tree for reaction optimization. Switching metals is the primary fix for regioselectivity issues (e.g., [3+2] vs [5+2]).

Troubleshooting Specifics

-

Competition with [3+2] Cycloaddition:

-

Issue: Rhodium can catalyze a [3+2] reaction where the VCP acts as a 3-carbon synthon (cleaving the cyclopropane but not incorporating the vinyl group).[2][4]

-

Fix: Switch to Ruthenium .[1][3][6] The Ru mechanism (ruthenacyclopentene) strongly disfavors the [3+2] pathway because it requires the vinyl group for initial coordination.

-

-

Substrate Decomposition:

-

Issue: VCPs are acid-sensitive.

-

Fix: Ensure the

source is not generating free

-

References

-

Wender, P. A. , Takahashi, H., & Witulski, B. (1995). Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes: A new strategy for the synthesis of seven-membered rings. Journal of the American Chemical Society, 117(16), 4720–4721. Link

-

Trost, B. M. , Toste, F. D., & Shen, H. C. (2000). Ruthenium-Catalyzed Intramolecular [5+2] Cycloadditions.[1][2][7][8][9][10] Journal of the American Chemical Society, 122(10), 2379–2380. Link

-

Yu, Z.-X. , Wender, P. A., & Houk, K. N. (2004). On the Mechanism of [Rh(CO)2Cl]2-Catalyzed Intermolecular [5 + 2] Reactions between Vinylcyclopropanes and Alkynes. Journal of the American Chemical Society, 126(29), 9154–9155. Link

-

Wang, Y. , Wang, J., Su, J., Huang, F., Jiao, L., Liang, Y., Yang, D., Zhang, S., Wender, P. A., & Yu, Z.-X.[7] (2007).[7][8][10] A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO.[2][7][8][11][12] Journal of the American Chemical Society, 129(33), 10060–10061. Link

-

Trost, B. M. , & Shen, H. C. (2001). On the Regioselectivity of the Ru-Catalyzed Intramolecular [5 + 2] Cycloaddition. Angewandte Chemie International Edition, 40(12), 2313–2316. Link

Sources

- 1. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chesci.com [chesci.com]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]